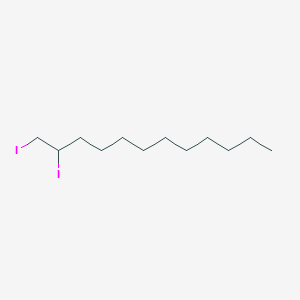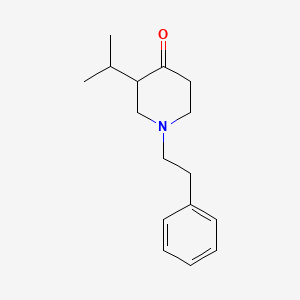![molecular formula C18H39NO3 B14356173 2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-48-0](/img/structure/B14356173.png)
2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) is a chemical compound with the molecular formula C18H39NO3 It is characterized by the presence of an undecyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Méthodes De Préparation
The synthesis of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves several steps. One common synthetic route includes the reaction of 3-(undecyloxy)propylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) can be compared with similar compounds such as:
2,2’-{[3-(Undecyloxy)propyl]imino}diethanol: This compound has a similar structure but differs in the presence of an imino group instead of an azanediyl group.
2,2’-{[3-(Undecyloxy)propyl]imino}diethanol: Another similar compound with slight variations in the functional groups attached to the propyl chain.
Propriétés
Numéro CAS |
91374-48-0 |
|---|---|
Formule moléculaire |
C18H39NO3 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(3-undecoxypropyl)amino]ethanol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-17-22-18-11-12-19(13-15-20)14-16-21/h20-21H,2-18H2,1H3 |
Clé InChI |
CSXMKXGSWKXVEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
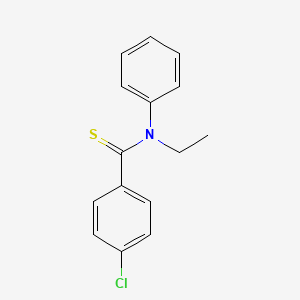
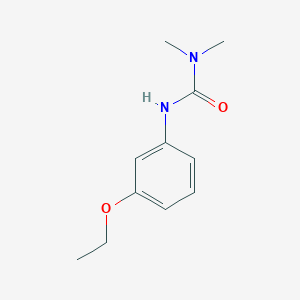
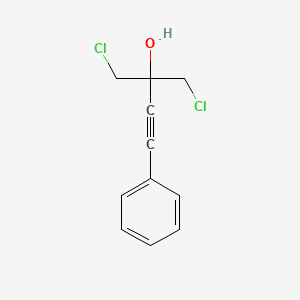
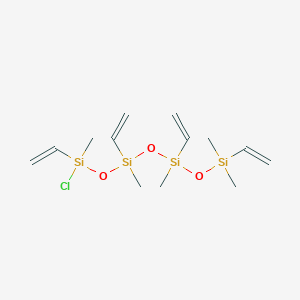
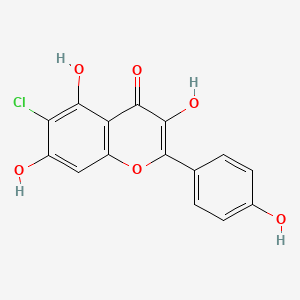
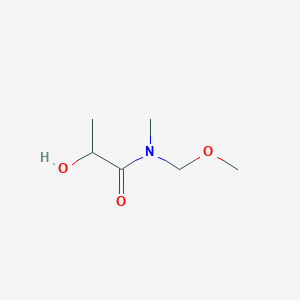
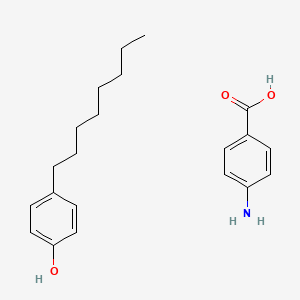
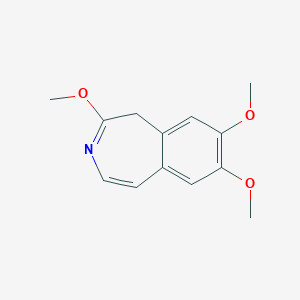
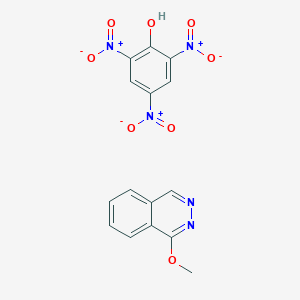
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
